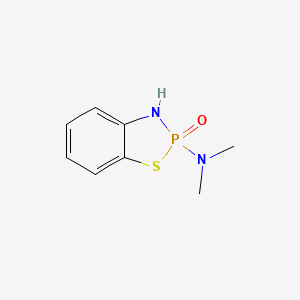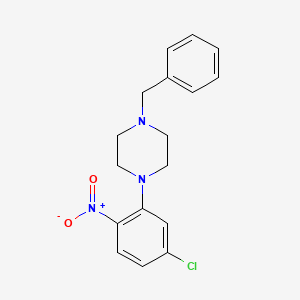
N,N'-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide is an organic compound with the molecular formula C20H32N2O6S2. This compound is characterized by the presence of two cyclohexyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxybenzene-1,3-disulfonyl chloride and cyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of the Compound: The sulfonyl chloride reacts with cyclohexylamine to form the desired N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide. The reaction may require the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of the corresponding sulfonic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Catalysis: The compound can act as a catalyst in various chemical reactions, promoting the formation of desired products with high efficiency.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can be compared with other similar compounds, such as:
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide: This compound has similar structural features but differs in the position of the methoxy groups.
N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide: This compound contains bromine atoms instead of cyclohexyl groups, leading to different chemical properties and reactivity.
N,N’-tetrabromobenzene-1,3-disulfonamide: This compound has four bromine atoms attached to the benzene ring, making it a more potent reagent in certain reactions.
The uniqueness of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32N2O6S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-N,3-N-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C20H32N2O6S2/c1-27-17-13-18(28-2)20(30(25,26)22-16-11-7-4-8-12-16)14-19(17)29(23,24)21-15-9-5-3-6-10-15/h13-16,21-22H,3-12H2,1-2H3 |
InChI Key |
IIRJNZCRIYKTKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)S(=O)(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B15004991.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)

![Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B15004999.png)

![1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15005031.png)
![2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B15005034.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B15005035.png)
![4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B15005043.png)
![[1,2,3]Triazolo[4,5-d]pyrimidin-7-one, 3,6-dibenzyl-5-methyl-3,6-dihydro-](/img/structure/B15005062.png)
